Technical Guide: GNE-7915 Tosylate Mechanism of Action & Validation
Technical Guide: GNE-7915 Tosylate Mechanism of Action & Validation
Executive Summary
GNE-7915 (Tosylate) is a highly potent, brain-penetrant, and selective small-molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2) .[1][2] Developed primarily for Parkinson’s Disease (PD) therapeutics, it functions as a Type I ATP-competitive inhibitor , stabilizing the kinase in its active conformation while blocking catalytic activity.
This guide details the molecular mechanism, downstream signaling effects, and validated experimental protocols for assessing GNE-7915 activity. It is designed for researchers requiring high-fidelity data on target engagement (pRab10, pSer935) and pharmacokinetic profiling.
Molecular Profile & Mechanism of Action[1]
Chemical Identity
-
IUPAC: [4-[[4-(ethylamino)-5-(trifluoromethyl)pyrimidin-2-yl]amino]-2-fluoro-5-methoxyphenyl]-morpholin-4-ylmethanone
-
Binding Class: Type I Kinase Inhibitor (ATP-competitive)
Structural Basis of Inhibition
GNE-7915 binds to the ATP-binding pocket of the LRRK2 kinase domain. Unlike Type II inhibitors that bind the inactive "DFG-out" conformation, GNE-7915 binds the active "DFG-in" conformation .
-
Hinge Binding: The aminopyrimidine core forms critical hydrogen bonds with the hinge region of the kinase (Ala1950).
-
Selectivity Filter: The trifluoromethyl group at the C5 position of the pyrimidine ring exploits a small hydrophobic pocket, granting high selectivity over other kinome members.
-
Brain Penetration: The fluorinated phenyl ring and morpholine moiety are optimized to reduce efflux transporter liability (P-gp), ensuring high blood-brain barrier (BBB) permeability (
).
Selectivity Profile
GNE-7915 is one of the most selective LRRK2 inhibitors available. In broad kinome profiling (Invitrogen panel of 187 kinases):
-
LRRK2: >90% inhibition.
-
Off-Targets: Only TTK (Mps1) shows >50% inhibition at 0.1 µM.[1]
-
5-HT2B: Moderate antagonist activity (important for safety screening).
Signaling Pathway & Biomarkers
Inhibition of LRRK2 by GNE-7915 results in distinct phosphorylation changes used as biomarkers for target engagement.
-
Direct Substrates (Rab GTPases): LRRK2 phosphorylates a subset of Rab GTPases (Rab10, Rab12, Rab29) at a conserved Threonine residue (e.g., Thr73 in Rab10). GNE-7915 treatment decreases pRab10/pRab12 levels.[6]
-
Feedback Phosphorylation (pSer935): LRRK2 Ser935 is constitutively phosphorylated by upstream kinases (likely CK1
) and bound by 14-3-3 proteins. Type I inhibitors like GNE-7915 induce LRRK2 dephosphorylation at Ser935 (and Ser910/Ser955) by exposing these sites to phosphatases (PP1). Therefore, loss of pSer935 is a robust, albeit indirect, pharmacodynamic marker.
Visualization: LRRK2 Inhibition Pathway
Figure 1: Mechanism of GNE-7915.[1] Inhibition blocks Rab phosphorylation (Direct) and exposes Ser935 to phosphatases (Indirect).
Quantitative Data Summary
Table 1: Potency & Pharmacokinetics
| Parameter | Value | Notes |
| LRRK2 Ki (Biochemical) | 1 nM | High affinity binding |
| LRRK2 IC50 (Cellular) | 9 nM | Measured in PBMCs or HEK293 (pSer935 readout) |
| Selectivity | >100-fold | vs. 187 kinases (except TTK) |
| Brain/Plasma Ratio (Kp) | ~0.7 | High CNS penetration |
| Bioavailability (F) | >60% | Rat/Mouse models |
| Half-life (t1/2) | ~2-4 hrs | Species dependent (Rodent) |
Experimental Protocols (Validation Workflows)
Protocol A: Cellular Potency Assay (PBMCs)
Objective: Determine IC50 of GNE-7915 using endogenous LRRK2 in Peripheral Blood Mononuclear Cells (PBMCs). Readout: Western Blot for pSer935-LRRK2 (Indirect) or pThr73-Rab10 (Direct).
-
Cell Preparation:
-
Isolate human PBMCs using Ficoll-Paque density gradient centrifugation.
-
Plate
cells/well in 6-well plates with RPMI-1640 media. -
Critical: Allow cells to recover for 2 hours at 37°C; stress induces LRRK2 activity variability.
-
-
Compound Treatment:
-
Prepare GNE-7915 stock (10 mM in DMSO).[1]
-
Perform serial dilution (e.g., 1000 nM down to 0.1 nM).
-
Treat cells for 60-90 minutes . (Longer treatments >4h may degrade total LRRK2 protein).
-
-
Lysis & Preservation:
-
Wash cells with ice-cold PBS.
-
Lyse in RIPA buffer supplemented with:
-
Protease Inhibitor Cocktail.
-
Phosphatase Inhibitors (NaF, Na3VO4) – Essential to preserve pSer935.
-
-
Clarify lysate (14,000 x g, 10 min, 4°C).
-
-
Immunoblotting:
-
Primary Antibodies:
-
Anti-LRRK2 (Total): Clone N241A/34.
-
Anti-pSer935-LRRK2: Clone UDD2.
-
Anti-pThr73-Rab10: Clone MJF-R21 (requires high sensitivity).
-
-
Normalization: Normalize phospho-signal to Total LRRK2 (not GAPDH) to account for potential protein destabilization.
-
Protocol B: In Vivo Target Engagement (Mouse)
Objective: Confirm brain penetration and kinase inhibition.
-
Dosing: Administer GNE-7915 (10–50 mg/kg, Oral or IP) to WT or LRRK2-G2019S mice.
-
Harvest (Timepoint: 2 hours):
-
Rapidly dissect Brain (Cortex/Striatum) and Lung (as positive control).
-
Critical: Snap freeze in liquid nitrogen immediately. LRRK2 dephosphorylation occurs rapidly post-mortem.
-
-
Analysis: Homogenize tissue in lysis buffer containing 1% Triton X-100. Perform Western blot as above.
Visualization: Experimental Workflow
Figure 2: Validation workflow ensuring capture of both direct and indirect inhibition markers.
Safety & Toxicology Considerations
While GNE-7915 is a valuable tool compound, researchers must be aware of "on-target" toxicity phenotypes observed in preclinical models:
-
Lung Phenotype: Enlargement of lamellar bodies in Type II pneumocytes. This is a reversible effect associated with LRRK2 inhibition interfering with lysosomal trafficking.
-
Kidney Phenotype: Accumulation of di-docosahexaenoyl (22:6) bis(monoacylglycerol) phosphate (BMP) in urine, indicative of lysosomal dysregulation.
References
-
Estrada, A. A., et al. (2012). Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors.[1][2] Journal of Medicinal Chemistry. Link
-
Fuji, R. N., et al. (2015). Effect of selective LRRK2 kinase inhibition on nonhuman primate lung.[7] Science Translational Medicine. Link
-
Zhu, H., et al. (2024). Cryo-EM structure of LRRK2 bound to type I inhibitor GNE-7915.[8] Cell Discovery. Link
-
Kavanagh, M. E., et al. (2013). The development of CNS-active LRRK2 inhibitors using property-directed optimisation.[1] Bioorganic & Medicinal Chemistry Letters. Link
-
Ito, G., et al. (2016). Phos-tag analysis of Rab10 phosphorylation by LRRK2: a sensitive assay for LRRK2 activity in vivo. Biochemical Journal. Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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